2-(2-Methylpyrrol-1-yl)ethanamine
Description
2-(2-Methylpyrrol-1-yl)ethanamine (CAS: 83732-75-6) is a heterocyclic amine featuring a pyrrole ring substituted with a methyl group at the 2-position and an ethylamine side chain. Its molecular formula is C₇H₁₂N₂ (molecular weight: 124.18 g/mol). The compound is primarily utilized in research settings, particularly in medicinal chemistry for the development of receptor antagonists, as evidenced by its role in neuropeptide Y-1 receptor antagonist optimization . Key synonyms include 2-(1-Methyl-1H-pyrrol-2-yl)ethylamine and 2-(2-Aminoethyl)-1-methylpyrrole.
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-(2-methylpyrrol-1-yl)ethanamine |
InChI |
InChI=1S/C7H12N2/c1-7-3-2-5-9(7)6-4-8/h2-3,5H,4,6,8H2,1H3 |
InChI Key |
ANGBOGQCHZMPSA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN1CCN |
Canonical SMILES |
CC1=CC=CN1CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Modifications
The following table highlights critical structural differences between 2-(2-Methylpyrrol-1-yl)ethanamine and its analogs:
Pharmacological and Biochemical Properties
- Binding Interactions: Tryptamine derivatives (e.g., 2-(5-ethyl-1H-indol-3-yl)ethanamine) form hydrogen bonds with HSP90 residues (GLU527, TYR604), crucial for anti-cancer activity . Piperazine-containing analogs (e.g., 2-(4-ethylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanamine) exhibit enhanced basicity and solubility, making them candidates for CNS drug development .
- Propyl-substituted analogs (e.g., 2-(2-Propyl-1H-pyrrol-1-yl)ethanamine) further enhance hydrophobicity, which may affect metabolic stability and tissue distribution .
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